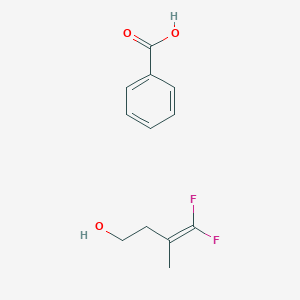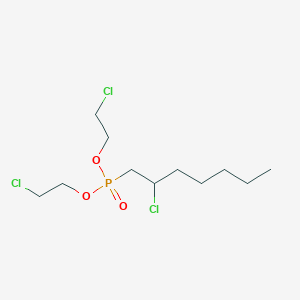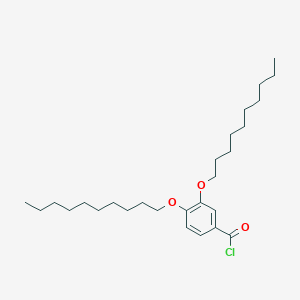
5-Methyl-1-(pent-4-en-1-yl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(pent-4-en-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significance in biochemistry, particularly in nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(pent-4-en-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines followed by cyclization. The reaction conditions often require a catalyst and may be conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors might also be explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl group or the double bond in the pentenyl side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of pyrimidines are often studied for their role in DNA and RNA synthesis. This compound could be explored for its potential interactions with nucleic acids.
Medicine
Medicinal chemistry might investigate this compound for its potential as an antiviral or anticancer agent, given the significance of pyrimidine derivatives in drug development.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action for 5-Methyl-1-(pent-4-en-1-yl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors involved in nucleic acid metabolism. The molecular targets and pathways would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
5-Methyluracil: Another pyrimidine derivative with similar structural features.
Thymine: A naturally occurring pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in nucleic acids.
Uniqueness
What sets 5-Methyl-1-(pent-4-en-1-yl)pyrimidine-2,4(1H,3H)-dione apart is its unique pentenyl side chain, which could confer distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
CAS番号 |
132416-99-0 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
5-methyl-1-pent-4-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-5-6-12-7-8(2)9(13)11-10(12)14/h3,7H,1,4-6H2,2H3,(H,11,13,14) |
InChIキー |
PEUQPTXAQPBBDL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)NC1=O)CCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


germane](/img/structure/B14265630.png)



![4-{2-[4-(But-3-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14265650.png)
![2-Fluorobenzo[H]quinoline](/img/structure/B14265656.png)



![1H-tetrazole, 1-(4-methylphenyl)-5-[(phenylmethyl)thio]-](/img/structure/B14265679.png)

![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)

![2-[(4-Methoxyphenyl)methyl]-1,2-benzothiazol-3-one](/img/structure/B14265709.png)
